2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole
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Overview
Description
2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole is a complex organic compound known for its unique structure and properties. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound’s structure features two dithiolo[4,5-c]pyrrole rings, which contribute to its distinctive chemical behavior .
Preparation Methods
The synthesis of 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole involves several steps. Typically, the synthetic route includes the formation of the dithiolo[4,5-c]pyrrole rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms .
Scientific Research Applications
2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole stands out due to its unique dithiolo[4,5-c]pyrrole rings. Similar compounds include other dithiolo[4,5-c]pyrrole derivatives, which may have different substituents or structural modifications.
Properties
Molecular Formula |
C14H14N2S4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C14H14N2S4/c1-5-9-10(6(2)15-5)18-13(17-9)14-19-11-7(3)16-8(4)12(11)20-14/h15-16H,1-4H3 |
InChI Key |
BQVXJMBHROAUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C)SC(=C3SC4=C(NC(=C4S3)C)C)S2 |
Origin of Product |
United States |
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